gamma-Glu-leu - 2566-39-4

gamma-Glu-leu

Catalog Number: EVT-288515
CAS Number: 2566-39-4
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine . It is a natural product found in Drosophila melanogaster, Phaseolus vulgaris, and other organisms .


Synthesis Analysis

The optimum conditions for a biocatalytic synthesis of γ-Glu-Leu were determined to be 200 mM glutamine, 200 mM leucine, 50 mM Tris-HCl buffer (pH 9.0), and Bl GGT at a working concentration of 2.0 U/mL . Upon a 5-h incubation of the reaction mixture at 50°C, the product yield could reach approximately 52% .


Molecular Structure Analysis

The molecular formula of gamma-Glu-leu is C11H20N2O5 . The IUPAC name is (2 S )-2- [ [ (4 S )-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid . The molecular weight is 260.29 g/mol .


Chemical Reactions Analysis

Wild-type yeast cells were shown to produce this peptide during cultivation in minimal synthetic medium . Two different biosynthetic pathways for this peptide were identified . The first pathway consisted of two steps. In the first step, γ-Glu-Val (γ-EV) was produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV was combined with glycine by the glutathione synthetase (GS) Gsh2p .


Physical And Chemical Properties Analysis

Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine .

Synthesis Analysis

While γ-Glu-Leu is naturally present in some food sources, its synthesis can be achieved through enzymatic methods. One approach involves utilizing bacterial γ-glutamyltranspeptidase (GGT). [] In this method, L-glutamine and L-phenylalanine are reacted in the presence of GGT, yielding γ-Glu-Phe. [] The optimal reaction conditions involve specific concentrations of substrates and enzyme, along with a defined pH and temperature. [] Purification of the synthesized γ-Glu-Phe can be achieved using column chromatography techniques. []

Applications

Kokumi Taste Enhancement

Research has identified γ-Glu-Leu as a key contributor to the long-lasting mouthfulness and complex taste sensation known as kokumi in matured Gouda cheese. [] This taste modulation is attributed to the presence of several γ-L-glutamyl dipeptides, including γ-Glu-Leu, in the cheese. [] These peptides, present in specific concentrations, enhance the overall sensory experience by imparting a fuller and more sustained flavor profile. []

Bacterial Enzyme Research

γ-Glu-Leu serves as a substrate for a specific γ-glutamyl peptide-hydrolyzing enzyme found in the bacterium Actinobacillus actinomycetemcomitans. [] This enzyme exhibits a distinct preference for cleaving γ-glutamyl residues, making γ-Glu-Leu a useful tool for studying its activity and characteristics. [] Research suggests similarities between the active sites of this bacterial enzyme and mammalian γ-glutamyl transpeptidase, highlighting potential avenues for comparative enzymatic studies. []

γ-Glu-Met

Compound Description: γ-Glu-Met is a γ-glutamyl dipeptide that has been identified as a kokumi-enhancing molecule. [] Kokumi taste is characterized by a sensation of mouthfulness, thickness, and long-lasting taste complexity. [] γ-Glu-Met was found in matured Gouda cheese at concentrations that contribute to its kokumi taste. [] Additionally, γ-Glu-Met serves as a substrate for a γ-glutamyl peptide-hydrolyzing enzyme found in Actinobacillus actinomycetemcomitans. []

γ-Glu-Ala

Compound Description: γ-Glu-Ala is a γ-glutamyl dipeptide that serves as a substrate for a γ-glutamyl peptide-hydrolyzing enzyme identified in Actinobacillus actinomycetemcomitans. [] This enzyme specifically hydrolyzes γ-glutamyl residues from the N-terminal of γ-glutamyl compounds. []

γ-Glu-Tyr

Compound Description: γ-Glu-Tyr, another γ-glutamyl dipeptide, acts as a substrate for the γ-glutamyl peptide-hydrolyzing enzyme isolated from Actinobacillus actinomycetemcomitans. [] This enzyme exhibits specificity for cleaving γ-glutamyl residues from the N-terminal of various γ-glutamyl compounds. []

γ-Glu-Glu

Compound Description: γ-Glu-Glu is a γ-glutamyl dipeptide identified as a key contributor to the kokumi taste in matured Gouda cheese. [] This taste sensation is recognized by its characteristics of mouthfulness, thickness, and lingering taste complexity. []

γ-Glu-Gly

Compound Description: γ-Glu-Gly is a γ-glutamyl dipeptide known to enhance kokumi taste, which is described as a sensation of mouthfulness, thickness, and sustained taste complexity. [] This compound was identified in matured Gouda cheese as a key contributor to its kokumi profile. []

γ-Glu-Gln

Compound Description: γ-Glu-Gln is another γ-glutamyl dipeptide recognized for its contribution to the kokumi taste sensation in matured Gouda cheese. [] Kokumi is characterized by its properties of mouthfulness, thickness, and long-lasting taste complexity. []

γ-Glu-His

Compound Description: γ-Glu-His, a γ-glutamyl dipeptide, plays a role in enhancing kokumi taste, which is characterized by its mouth-coating, thickness-enhancing, and taste-prolonging effects. [] γ-Glu-His was found to be present in matured Gouda cheese and contribute to its kokumi taste. []

γ-Glu-Phe

Compound Description: γ-Glu-Phe is a γ-glutamyl dipeptide that has been explored for its ability to reduce bitterness in certain amino acids, specifically phenylalanine. [] This modification resulted in a less bitter taste, increased sourness, and overall higher preference for the modified amino acid. []

Phe-Leu-Glu-Glu-Leu

Compound Description: Phe-Leu-Glu-Glu-Leu is a pentapeptide frequently employed in studies investigating vitamin K-dependent carboxylation. [, ] It acts as a substrate for the vitamin K-dependent carboxylase enzyme, which is involved in the post-translational modification of certain proteins involved in blood coagulation. [, ]

Additional γ-Glutamyl Dipeptides

Properties

CAS Number

2566-39-4

Product Name

gamma-Glu-leu

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

MYFMARDICOWMQP-YUMQZZPRSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

gamma-Glu-Leu
gamma-glutamyl-leucine
gamma-glutamyl-leucine, (D,L)-isomer
gamma-glutamylleucine

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

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